molecular formula C10H15NO4S B14856136 N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide

N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide

Cat. No.: B14856136
M. Wt: 245.30 g/mol
InChI Key: SGYSNYLKPNPNKQ-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a hydroxy group, an isopropoxy group, and a methanesulfonamide group attached to a phenyl ring.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(5-hydroxy-2-propan-2-yloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-7(2)15-10-5-4-8(12)6-9(10)11-16(3,13)14/h4-7,11-12H,1-3H3

InChI Key

SGYSNYLKPNPNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-isopropoxybenzenesulfonyl chloride with an appropriate amine under basic conditions. The reaction can be carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyphenyl)methanesulfonamide
  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(2-Isopropoxyphenyl)methanesulfonamide

Uniqueness

N-(5-Hydroxy-2-isopropoxyphenyl)methanesulfonamide is unique due to the specific positioning of its hydroxy and isopropoxy groups on the phenyl ring. This unique structure can influence its reactivity and biological activity, making it distinct from other similar compounds .

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